REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([C:14]2[CH:23]=[CH:22][C:17]([NH:18]C(=O)C)=[C:16]([N+:24]([O-])=O)[CH:15]=2)[CH:7]=[CH:8][C:9]=1[NH:10]C(=O)C)([O-])=O.[N+]([O-])(O)=O>C1(C2C=CC(N)=CC=2)C=CC(N)=CC=1.C(OC(=O)C)(=O)C.C(O)(=O)C>[NH2:1][C:4]1[CH:5]=[C:6]([C:14]2[CH:23]=[CH:22][C:17]([NH2:18])=[C:16]([NH2:24])[CH:15]=2)[CH:7]=[CH:8][C:9]=1[NH2:10]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1NC(C)=O)C1=CC(=C(NC(C)=O)C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1NC(C)=O)C1=CC(=C(NC(C)=O)C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=C(N)C=C1)C1=CC=C(N)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC(C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to remove the acetyl groups
|
Type
|
ADDITION
|
Details
|
treated with tin (II) chloride in hydrochloric acid
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C=CC1N)C1=CC(=C(C=C1)N)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |